

Chemical Probes for CECR2 Chromatin Remodeling Complex

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: NVS-CECR2-1

Cat. No.: B1574389

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Executive Summary

The Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein is a critical epigenetic reader and a core subunit of the CERF (CECR2-containing Remodeling Factor) complex. While historically understudied compared to BET bromodomains, CECR2 has emerged as a vital regulator of neurulation, DNA damage response (DDR), and chromatin accessibility.

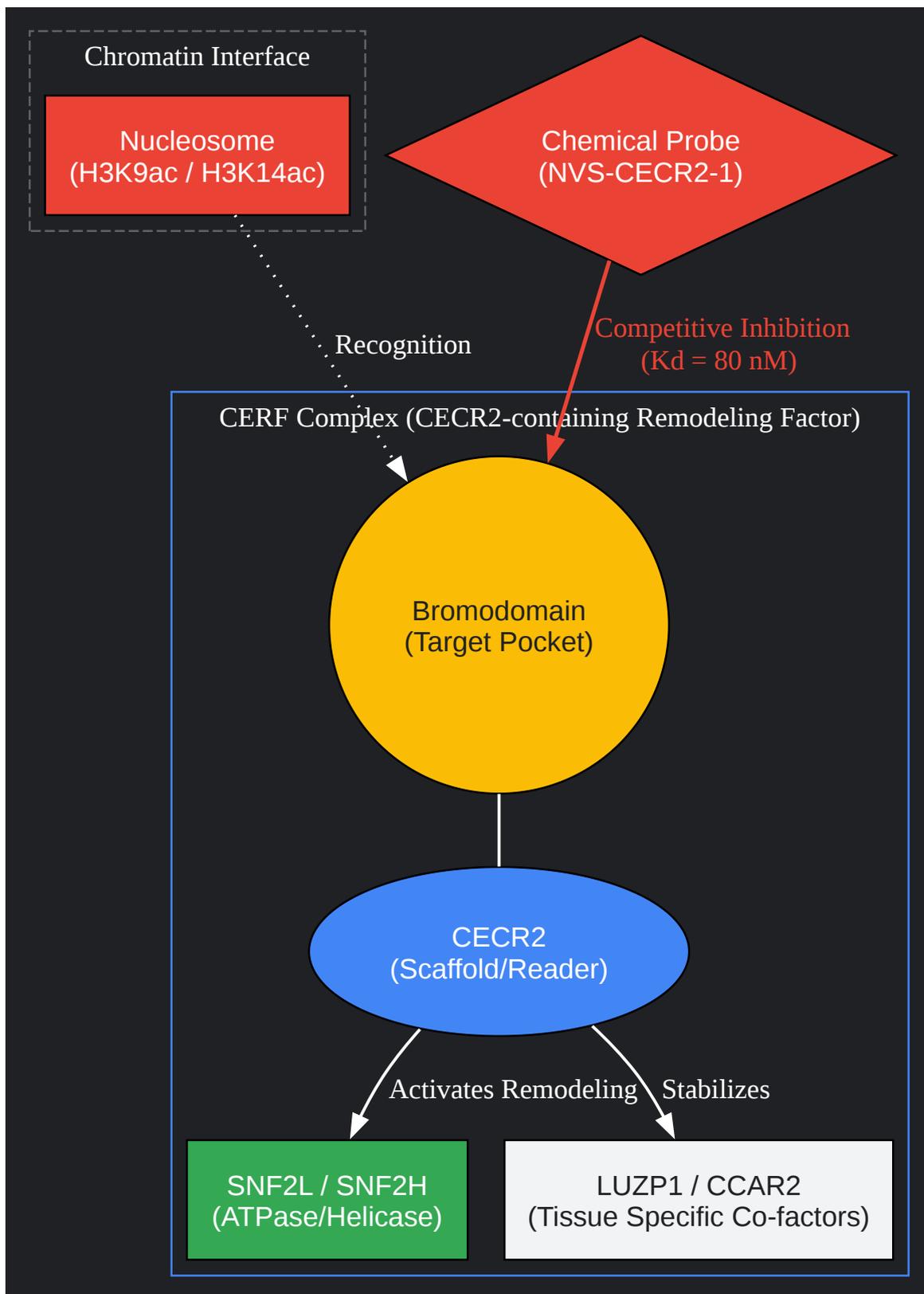
This guide provides a rigorous technical framework for interrogating CECR2 function using high-fidelity chemical probes. We prioritize the use of **NVS-CECR2-1** as the gold-standard specific inhibitor, while discussing TP-238 for dual CECR2/BPTF interrogation. This document details the structural basis of inhibition, validation workflows, and precise experimental protocols to ensure data integrity.

Target Architecture: The CERF Complex

CECR2 functions not as a monomer but as the scaffolding subunit of the CERF complex. It utilizes its bromodomain (BRD) to recognize acetylated lysine residues (specifically H3K9ac, H3K14ac, and H4Kac) on histone tails, recruiting the ATP-dependent helicase SNF2L (SMARCA1) or SNF2H (SMARCA5) to remodel chromatin structure.

Structural & Functional Interactions

Understanding the complex assembly is prerequisite to interpreting probe effects. Inhibition of the CECR2 BRD displaces the entire CERF complex from chromatin, halting nucleosome sliding and accessibility.



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Figure 1: The CERF complex assembly. The chemical probe competitively inhibits the CECR2 Bromodomain (BRD), preventing the recruitment of the ATPase SNF2L to acetylated chromatin.

The Chemical Probe Landscape

For high-fidelity research, "tool compounds" are insufficient; validated chemical probes with defined potency, selectivity, and negative controls are required.

Primary Recommendation: NVS-CECR2-1

Developed by the Structural Genomics Consortium (SGC) and Novartis, **NVS-CECR2-1** is the premier probe for specific CECR2 interrogation.

Feature	Specification	Technical Insight
Probe Name	NVS-CECR2-1	Primary specific probe.
Negative Control	NVS-CECR2-C	Structurally matched, inactive enantiomer/analog. Essential for ruling out off-target toxicity.
Affinity (Kd)	80 nM (ITC)	High affinity ensures target saturation at sub-micromolar concentrations.
Potency (IC50)	47 nM (AlphaScreen)	Consistent biochemical potency.[1]
Selectivity	>48 BRDs tested	Clean profile; no significant activity against BET family (BRD4) or BPTF.
Solubility	Low / Moderate	Critical: Requires careful DMSO stock preparation. Precipitates in aqueous media >10 µM.

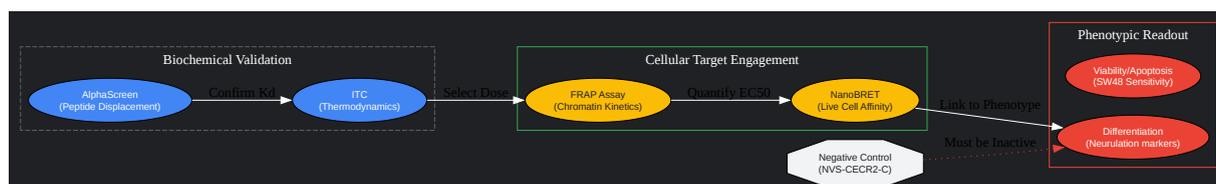
Secondary/Dual Probe: TP-238

If the research context involves broad ISWI complex regulation or comparison with BPTF (another NURF complex component), TP-238 is a valid alternative, though less specific for CECR2 alone.

- Targets: CECR2 (Kd = 10 nM) and BPTF (Kd = 120 nM).[2]
- Use Case: Dual inhibition studies or when **NVS-CECR2-1** solubility is limiting.

Validation Workflow & Protocols

To ensure scientific rigor (E-E-A-T), every study using these probes must validate target engagement in the specific cell line of interest. Do not assume published IC50 values apply to your specific cellular context.



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Figure 2: Recommended validation cascade. Biochemical potency must be bridged to cellular engagement (FRAP/NanoBRET) before phenotypic conclusions are drawn.

Protocol A: Cellular Target Engagement via FRAP

Fluorescence Recovery After Photobleaching (FRAP) is the gold standard for verifying chromatin-associated protein displacement. CECR2 inhibitors accelerate recovery kinetics by preventing chromatin binding.

Reagents:

- GFP-tagged CECR2 construct (transient or stable).
- **NVS-CECR2-1** (Probe) and NVS-CECR2-C (Control).[1]
- Live-cell imaging media (phenol-red free).

Step-by-Step Methodology:

- Transfection: Transfect cells (e.g., U2OS or HEK293) with GFP-CECR2. Incubate 24 hours.
- Treatment: Treat cells with 0.1 μM - 1.0 μM **NVS-CECR2-1** or Control for 1–2 hours. Note: **NVS-CECR2-1** has a slow off-rate; ensure sufficient incubation.
- Bleaching: Using a confocal microscope, bleach a defined nuclear region (ROI) of $\sim 2 \mu\text{m}$ diameter with 100% laser power (488 nm) for < 200 ms.
- Acquisition: Immediately record recovery at low laser power (1–2%) every 0.5 seconds for 60–120 seconds.
- Analysis: Normalize data to pre-bleach intensity and a non-bleached reference cell (to correct for acquisition fading).
 - Equation:
- Success Criteria: The Probe-treated cells must show a significantly faster (half-time of recovery) compared to Control/DMSO, indicating a shift from the slow chromatin-bound fraction to the fast-diffusing free fraction.

Protocol B: AlphaScreen Peptide Displacement (Biochemical)

Used to verify batch potency or test novel analogs.

Reagents:

- His-tagged CECR2 Bromodomain.

- Biotinylated Histone H3/H4 acetylated peptide (e.g., H3K14ac).
- AlphaScreen Histidine (Nickel Chelate) Donor Beads.
- Streptavidin Acceptor Beads.

Methodology:

- Titration: Prepare a serial dilution of **NVS-CECR2-1** in assay buffer (PBS + 0.05% BSA + 0.01% Tween-20).
- Incubation: Mix 100 nM His-CECR2 + 100 nM Biotin-Peptide + Compound. Incubate 30 mins at RT.
- Bead Addition: Add Donor and Acceptor beads (final 10 µg/mL each). Incubate 60 mins in the dark.
- Read: Measure signal on an EnVision or compatible plate reader (Excitation 680 nm / Emission 520-620 nm).
- Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

Critical Technical Considerations

Solubility & Handling

NVS-CECR2-1 is hydrophobic.

- Storage: Store powder at -20°C desiccated. Store DMSO stocks (10 mM) at -80°C. Avoid freeze-thaw cycles >3 times.
- Cell Culture: Do not exceed 10 µM in media to avoid precipitation artifacts. The effective range is typically 100 nM – 1 µM.

Negative Control Imperative

Never publish phenotypic data (e.g., cell death, differentiation) using only the active probe.

- Requirement: You must run a parallel arm with NVS-CECR2-C.
- Interpretation: If the phenotype is observed with **NVS-CECR2-1** but not NVS-CECR2-C, it is likely on-target. If both show the effect, it is off-target toxicity or a chemotype-specific artifact.

Biological Contexts

CECR2 is not universally expressed.

- High Expression: Neural progenitors, Testis, certain Colorectal Cancer lines (e.g., SW48).
- Low/Absent: Many differentiated somatic tissues.
- Check: Verify CECR2 protein levels via Western Blot before starting probe experiments.

References

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- To cite this document: BenchChem. [Chemical Probes for CECR2 Chromatin Remodeling Complex]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574389#chemical-probe-for-cecr2-chromatin-remodeling-complex\]](https://www.benchchem.com/product/b1574389#chemical-probe-for-cecr2-chromatin-remodeling-complex)

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